molecular formula C6H3F3INO B12093116 2-Iodo-5-(trifluoromethoxy)pyridine

2-Iodo-5-(trifluoromethoxy)pyridine

Cat. No.: B12093116
M. Wt: 288.99 g/mol
InChI Key: MANZEFJWBVKCBQ-UHFFFAOYSA-N
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Description

2-Iodo-5-(trifluoromethoxy)pyridine is an organofluorine compound with the molecular formula C6H3F3INO It is a derivative of pyridine, characterized by the presence of an iodine atom at the 2-position and a trifluoromethoxy group at the 5-position

Preparation Methods

The synthesis of 2-Iodo-5-(trifluoromethoxy)pyridine typically involves the introduction of the iodine and trifluoromethoxy groups onto a pyridine ring. One common synthetic route includes the iodination of 5-(trifluoromethoxy)pyridine using iodine and a suitable oxidizing agent. The reaction conditions often require a solvent such as acetonitrile and a catalyst to facilitate the iodination process .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield of the compound .

Chemical Reactions Analysis

2-Iodo-5-(trifluoromethoxy)pyridine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound .

Scientific Research Applications

Chemistry

2-Iodo-5-(trifluoromethoxy)pyridine serves as a versatile building block in the synthesis of more complex fluorinated compounds. Its unique structure allows for regioselective functionalizations that are crucial in developing novel materials and pharmaceuticals.

Biology

Research has indicated that this compound exhibits potential biological activities, including:

  • Antimicrobial Properties : In vitro studies have shown effectiveness against various Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent.
  • Anticancer Activity : Studies involving cancer cell lines have demonstrated significant cytotoxicity, indicating its potential in cancer therapeutics.

Medicine

The compound is utilized as an intermediate in the synthesis of pharmaceuticals, particularly those requiring fluorine for enhanced bioactivity. Its structural features may improve the pharmacokinetic properties of drug candidates.

Industry

In agrochemicals, this compound is explored for its potential use in developing new pesticides and herbicides. Its unique chemical properties can lead to more effective formulations compared to traditional compounds.

Case Study 1: Anticancer Activity

A study evaluated the effects of various trifluoromethylpyridines on breast cancer cell lines. Results indicated that compounds with similar structures exhibited significant cytotoxicity, with IC50 values lower than standard chemotherapeutics, underscoring their potential for further development in cancer treatment.

Case Study 2: Antimicrobial Efficacy

In vitro assays demonstrated that this compound showed promising activity against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens. This suggests its viability as a therapeutic agent in treating resistant infections.

Summary of Biological Activities

Activity TypeObserved EffectReference
Enzyme InhibitionEnhanced binding affinity
AntimicrobialEffective against MRSA and other pathogens
CytotoxicitySignificant efficacy against cancer cell lines
Pharmaceutical IntermediatesUsed in synthesis of bioactive compounds

Mechanism of Action

The mechanism of action of 2-Iodo-5-(trifluoromethoxy)pyridine involves its interaction with various molecular targets and pathways. The trifluoromethoxy group imparts unique electronic properties to the compound, influencing its reactivity and interactions with other molecules. The iodine atom can participate in halogen bonding, which is important in molecular recognition and binding processes .

Comparison with Similar Compounds

2-Iodo-5-(trifluoromethoxy)pyridine can be compared with other halogenated pyridines, such as:

The uniqueness of this compound lies in the combination of the iodine and trifluoromethoxy groups, which provide distinct electronic and steric properties that can be exploited in various chemical and biological applications.

Biological Activity

2-Iodo-5-(trifluoromethoxy)pyridine is an organic compound characterized by its unique molecular structure, which includes a pyridine ring substituted with an iodine atom and a trifluoromethoxy group. This compound has garnered interest in medicinal chemistry due to its potential biological activities and applications in drug development.

The molecular formula of this compound is C₆H₃F₃INO. The trifluoromethoxy group enhances the compound's lipophilicity and electron-withdrawing characteristics, which are critical for its interaction with biological targets. The presence of iodine allows for nucleophilic substitution reactions, making it a versatile compound for further chemical modifications.

Although detailed studies specifically outlining the mechanism of action for this compound are scarce, the following points can be inferred based on related research:

  • Nucleophilic Substitution : The iodine atom can be displaced in nucleophilic substitution reactions, allowing for the introduction of various functional groups that may enhance biological activity.
  • Interaction with Biological Targets : The lipophilic nature imparted by the trifluoromethoxy group may facilitate membrane penetration and interaction with cellular targets.

Comparative Analysis with Similar Compounds

To better understand the potential applications and biological activities of this compound, a comparison with structurally similar compounds is valuable.

Compound NameStructural FeaturesNotable Biological Activities
2-Iodo-3-(trifluoromethyl)pyridineIodine at position 2; trifluoromethyl at position 3Antimicrobial properties
3-Hydroxy-2-iodo-5-(trifluoromethyl)pyridineHydroxyl group additionAnticancer activity
4-Iodo-3-hydroxy-pyridineHydroxyl group at position 3Cytotoxic effects on cancer cells

Case Studies

Research into pyridine derivatives has highlighted their potential in various therapeutic areas:

  • Anticancer Studies : A study on pyridine derivatives indicated that modifications to the pyridine ring can significantly enhance anticancer activity against specific cell lines (e.g., breast and lung cancer) .
  • Antimicrobial Applications : Compounds similar to this compound have been tested against bacterial strains, showing promising results in inhibiting growth .
  • Pesticide Development : The trifluoromethyl group is a common feature in agrochemicals, where it contributes to the efficacy of pesticides by enhancing their stability and potency against pests .

Properties

Molecular Formula

C6H3F3INO

Molecular Weight

288.99 g/mol

IUPAC Name

2-iodo-5-(trifluoromethoxy)pyridine

InChI

InChI=1S/C6H3F3INO/c7-6(8,9)12-4-1-2-5(10)11-3-4/h1-3H

InChI Key

MANZEFJWBVKCBQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1OC(F)(F)F)I

Origin of Product

United States

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